N-cyclopentyl-N'-(2-thienylmethyl)urea
Description
N-cyclopentyl-N'-(2-thienylmethyl)urea is a urea derivative characterized by a cyclopentyl group attached to one nitrogen atom and a 2-thienylmethyl (thiophene-2-ylmethyl) substituent on the adjacent nitrogen. Urea derivatives are widely studied for their diverse biological activities, including pesticidal, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
1-cyclopentyl-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c14-11(13-9-4-1-2-5-9)12-8-10-6-3-7-15-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTCIGPBNIYFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-(2-thienylmethyl)urea typically involves the reaction of cyclopentylamine with 2-thienylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Cyclopentylamine: reacts with .
Industrial Production Methods
In an industrial setting, the production of N-cyclopentyl-N’-(2-thienylmethyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-(2-thienylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thienylmethyl derivatives.
Scientific Research Applications
N-cyclopentyl-N’-(2-thienylmethyl)urea has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-(2-thienylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-cyclopentyl-N'-(2-thienylmethyl)urea with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogs and Substituent Effects
N-(4-chlorophenyl)-N'-[(thiophen-2-yl)methyl]urea (Y600-3130)
- Substituents : 4-chlorophenyl and 2-thienylmethyl.
- Key Properties : Molecular weight = 266.75 g/mol; logP = 3.45 (high lipophilicity); polar surface area = 34.88 Ų.
- Insights : The electron-withdrawing chlorine on the phenyl group enhances stability and may influence pesticidal activity. The thienyl group contributes to π-π interactions in biological targets .
Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea)
- Substituents : 4-chlorophenylmethyl, cyclopentyl, and phenyl.
- Application : Commercial fungicide targeting Rhizoctonia solani.
- Insights : The cyclopentyl group increases lipophilicity, aiding membrane permeability, while the chlorophenyl enhances target specificity .
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea Substituents: 2-chloroethyl and 4-(methylthio)phenyl. Key Properties: Molecular weight = 244.75 g/mol; logP ≈ 3.0 (estimated). The methylthio group may modulate solubility .
N-cyclopentyl-N'-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
- Substituents : Cyclopentyl, fluorophenyl-piperazine-thiazole.
- Insights : The fluorophenyl and thiazole groups enhance binding affinity to neurological targets (e.g., serotonin receptors). Increased structural complexity reduces logSw (water solubility) .
Structure-Activity Relationships (SAR)
- Lipophilicity : Cyclopentyl and thienyl groups increase logP, enhancing membrane permeability but reducing water solubility.
- Electron-Withdrawing Groups : Chlorine (e.g., in Y600-3130 and pencycuron) improves stability and target binding.
- Heterocyclic Moieties : Thiazole () and thiophene (target compound) contribute to π-stacking interactions, critical for enzyme or receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
